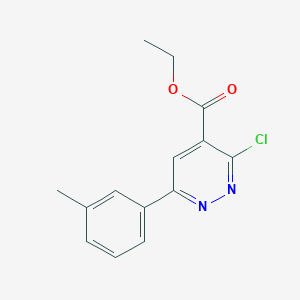

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate

Descripción general

Descripción

Synthesis Analysis

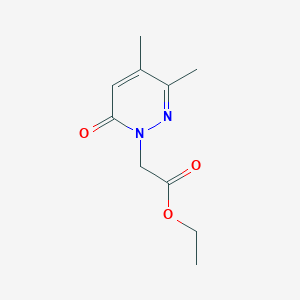

The synthesis of Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set .Chemical Reactions Analysis

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate was cyclized with some nucleophilic reagents (hydrazine hydrate or N-monosubstituted hydrazines) to the new derivatives of pyrazolo [3,4-c]pyridazine .Aplicaciones Científicas De Investigación

Synthesis of Pyrazolo[3,4-c]pyridazine Derivatives

Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate was used to synthesize new derivatives of pyrazolo[3,4-c]pyridazine. These derivatives were obtained through cyclization with nucleophilic reagents, demonstrating the compound's utility in generating novel heterocyclic structures. The synthesized compounds were analyzed for their effects on the central nervous system, illustrating the potential for developing new pharmacologically active agents (Zabska et al., 1998).

Creation of Diverse Heterocyclic Compounds

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were transformed into a variety of heterocyclic compounds including 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives. This process highlights the chemical versatility and potential for constructing complex heterocyclic systems for various applications in medicinal chemistry and material science (Harb et al., 1989).

Investigation into Pharmacological Activities

A series of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates were prepared and subjected to pharmacological testing to evaluate their anti-inflammatory, analgesic, and ulcerogenic properties. This research underscores the potential of ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate derivatives in discovering new therapeutic agents with specific biological activities (Abignente et al., 1992).

Applications in Herbicidal Activities

Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, showcased significant herbicidal and bleaching activities. This research illustrates the agricultural applications of ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate derivatives, providing a foundation for the development of new herbicides (Xu et al., 2008).

Mecanismo De Acción

Target of Action

Pyridazine derivatives, such as Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate, often exhibit a wide range of biological activities. They can target various enzymes and receptors in the body, including kinases, acetylcholinesterase, and gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

This can lead to changes in cellular signaling pathways and physiological responses .

Biochemical Pathways

Pyridazine derivatives can affect various biochemical pathways depending on their specific targets. For instance, kinase inhibitors can affect signal transduction pathways, while acetylcholinesterase inhibitors can impact neurotransmission .

Result of Action

The molecular and cellular effects of Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate would depend on its specific targets and mode of action. For example, kinase inhibitors can inhibit cell proliferation, while acetylcholinesterase inhibitors can enhance cholinergic neurotransmission .

Propiedades

IUPAC Name |

ethyl 3-chloro-6-(3-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEPOHLCFANOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1491823.png)

![4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1491833.png)